1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine - 1249188-41-7

1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

Catalog Number: EVT-1717391
CAS Number: 1249188-41-7
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound incorporates a 1-methyl-1H-pyrazol-4-yl moiety within a larger isoquinoline structure. It was synthesized to investigate its inhibitory activity against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2.

Relevance: The shared 1-methyl-1H-pyrazol-4-yl substituent highlights a structural similarity with 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine. This common fragment often plays a crucial role in binding interactions with kinase targets.

2. (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

Compound Description: Volitinib, a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor, contains a 1-methyl-1H-pyrazol-4-yl group within its structure. It is currently under clinical development for cancer treatment.

Relevance: Similar to 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, volitinib possesses the 1-methyl-1H-pyrazol-4-yl substituent, indicating potential for analogous binding interactions with kinase targets like c-Met.

3. (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: PF-04254644, a selective c-Met inhibitor, incorporates a 1-methyl-1H-pyrazol-4-yl group. Despite high selectivity for c-Met, it showed broad phosphodiesterase (PDE) family inhibition, leading to cardiotoxicity in rats.

Relevance: The presence of the 1-methyl-1H-pyrazol-4-yl group in both PF-04254644 and 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine suggests they might share similar binding modes, particularly within the ATP-binding pocket of kinases like c-Met.

4. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337, a potent and selective MET inhibitor with high unbound target coverage, demonstrates robust in vivo antitumor activity. This compound features the 1-methyl-1H-pyrazol-4-yl substituent within its structure.

Relevance: Sharing the 1-methyl-1H-pyrazol-4-yl moiety with 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine suggests a potential for comparable interactions within the MET kinase binding site, contributing to their inhibitory activities.

5. 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988, a potent, irreversible inhibitor of T790M-containing EGFR mutants, incorporates a 1-methyl-1H-pyrazol-4-yl group linked to a pyrimidine ring via an amino bridge. This compound demonstrates high selectivity for the drug-resistant EGFR double mutants (L858R/T790M, Del/T790M) over wild-type EGFR.

Relevance: The 1-methyl-1H-pyrazol-4-yl moiety, also present in 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, appears to be a crucial structural element for binding to EGFR, especially within the context of drug-resistant mutations.

6. 4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This compound is an analogue of TAS-116 (16e), a selective HSP90α and HSP90β inhibitor, and shares the core 1-methyl-1H-pyrazol-4-yl structure. This specific analogue was crystallized with Hsp90-alpha's N-terminal domain, revealing a distinct binding mode at the ATP binding site.

Relevance: The inclusion of 1-methyl-1H-pyrazol-4-yl in both this analogue and 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine suggests the potential for similar interactions within the ATP binding pockets of kinases like HSP90.

7. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants. It incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl group linked to a purine ring. This compound exhibits selectivity for the four common EGFR mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) over wild-type EGFR.

Relevance: While structurally distinct from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, both compounds share a 1-methyl-1H-pyrazol-4-yl moiety. The presence of a methoxy group at the 3-position of the pyrazole in PF-06747775 introduces a modification that could influence binding affinity and selectivity towards specific EGFR mutants. This comparison underscores the potential impact of subtle structural changes on biological activity within this chemical class.

8. (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently in phase 2 clinical trials for Cushing's syndrome. It features a 1-methyl-1H-pyrazol-4-yl group attached to a sulfonyl group, distinguishing it from mifepristone's non-selective GR antagonism.

Relevance: Both CORT125134 and 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine include the 1-methyl-1H-pyrazol-4-yl moiety, suggesting potential for similar binding interactions, although their target receptors differ.

9. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Compound Description: This compound represents a 1-methyl-1H-pyrazol-5-amine derivative, synthesized via a solvent-free condensation/reduction sequence.

Relevance: Unlike 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, which has a substituent at the 4-position of the pyrazole ring, this compound has the substituent at the 5-position. This difference in substitution pattern might lead to variations in their chemical and biological properties.

10. 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives

Compound Description: These derivatives, synthesized under mild, solvent-free conditions, belong to the benzoxazole class, known for its diverse pharmacological activities. Notably, compound 6h from this series showed potent antitumor and antibacterial properties.

11. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable, selective ERK1/2 inhibitor currently in early clinical development. It features a 1-methyl-1H-pyrazol-5-yl moiety, differing from the 1-methyl-1H-pyrazol-4-yl present in the target compound.

Relevance: The distinct positioning of the methyl substituent on the pyrazole ring (5-position in GDC-0994 versus 4-position in 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine) might significantly impact their binding affinities and selectivity profiles, despite both targeting kinases.

12. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a specific dual c-Met/Ron kinase inhibitor with preferential binding to the activated conformation of c-Met. It incorporates a 1-methyl-1H-pyrazol-4-yl group within its structure.

Relevance: Both MK-8033 and 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine share the 1-methyl-1H-pyrazol-4-yl moiety, highlighting the importance of this group for potential interactions with kinase targets, including c-Met.

13. N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts

Compound Description: These compounds, featuring a novel N-bridged structure, were designed as high energy density materials (HEDMs). The salts exhibit excellent thermal stability and insensitivity to impact, with some showing detonation velocities exceeding HMX.

Relevance: While structurally distinct from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds highlight the versatility of pyrazole-based structures in different applications beyond kinase inhibition.

14. 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts

Compound Description: HCPT and its salts are heat-resistant energetic materials with high thermal stabilities (up to 340 °C) and high positive heats of formation. These properties make them potential candidates for heat-resistant explosives.

Relevance: Although structurally different from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds exemplify the diverse applications of pyrazole derivatives, extending beyond the realm of kinase inhibition.

15. R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Compound Description: These novel pyrazole-based heterocycles linked to a sugar moiety were investigated for anti-diabetic activity. Compounds 12f, 12h, and 12i exhibited moderate anti-diabetic activity compared to the standard drug, remogliflozin.

16. 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

Compound Description: A combinatorial library of these derivatives was synthesized via a catalyst-free, four-component reaction in water, demonstrating a green chemistry approach.

Relevance: Despite structural differences from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds highlight the utility of pyrazole-containing building blocks in developing diverse chemical libraries for various applications.

17. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

Compound Description: This compound, synthesized via a condensation reaction, incorporates a 1-phenyl-1H-pyrazol-4-yl moiety within a larger heterocyclic system.

Relevance: While structurally distinct from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, both compounds share the pyrazole ring system, emphasizing the prevalence of this scaffold in medicinal chemistry.

18. 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

Compound Description: These novel heterocyclic compounds were synthesized in high yields using a series of reactions involving chalcones, thiosemicarbazide, and various ketones or 4-bromoacetyl-1,2,3-triazoles.

Relevance: Although these compounds share the pyrazole ring system with 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, their structures differ significantly. Notably, they include triazole rings and thiazole rings, highlighting the diversity of heterocyclic systems that can be incorporated alongside pyrazoles.

19. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Compound Description: This compound is a pyrazole derivative with a pyridinyl substituent. Its crystal structure reveals the influence of substituents on the pyrazole ring on its conformation and intermolecular interactions.

20. Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

Compound Description: These compounds represent a class of BRAF-kinase inhibitors with potential applications in cancer treatment, particularly for malignant melanoma.

Relevance: Although these compounds and 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine both contain the pyrazole moiety, their overall structures and substitution patterns differ. These BRAF-kinase inhibitors highlight the use of pyrazole as a building block in developing targeted cancer therapies.

21. 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: This study reports the synthesis and structural characterization of two isostructural compounds belonging to this class. Single-crystal X-ray diffraction revealed their triclinic crystal system and planar conformation, except for one fluorophenyl group oriented perpendicular to the molecular plane.

22. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

Compound Description: This study focuses on two isostructural compounds within this class, characterized by a disordered thiophene unit and intermolecular hydrogen bonding patterns leading to sheet-like supramolecular assemblies.

Relevance: Although sharing the pyrazole core with 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds differ in their overall structure and the presence of a thiophene ring, highlighting the impact of substituent modifications on molecular packing and potentially on biological activity.

23. Ethyl/Methyl 4-(3-Aryl-1-Phenl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates

Compound Description: This study describes an efficient, green synthesis of these compounds using a heterogeneous WO3/ZrO2 catalyst under solvent-free conditions.

24. [SnR2(Q2Q)] (R = isobutyl (Bui), n-octyl (Ot), n-dodecyl (Do))

Compound Description: These organotin(IV) complexes, derived from the reaction of organotin(IV) halides with 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione (Q2QH2), demonstrate the coordination chemistry of pyrazole-containing ligands with metal centers.

Relevance: These compounds highlight the use of pyrazole-containing ligands in coordination chemistry, while their structural differences from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine underscore the versatility of pyrazoles in diverse chemical environments.

25. 2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

Compound Description: The crystal structure of this compound reveals its dimeric nature, stabilized by intermolecular hydrogen bonding interactions. It incorporates a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety.

Relevance: Although structurally distinct from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, this compound exemplifies the use of substituted pyrazole rings in building diverse molecular scaffolds.

26. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound, a potent glycine transporter 1 (GlyT1) inhibitor, incorporates a 1-ethyl-1H-pyrazol-4-yl moiety within its structure. It exhibits potential for treating schizophrenia, highlighting the therapeutic relevance of pyrazole-containing compounds.

Relevance: Sharing the pyrazole ring system with 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, this compound emphasizes the prevalence of this scaffold in medicinal chemistry and its potential for targeting various therapeutic areas.

27. N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds, inspired by CA-4 analogues and indoles, inhibits tubulin polymerization and shows antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines.

Relevance: While structurally distinct from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds showcase the use of pyrazole and triazole rings in constructing molecules targeting tubulin polymerization, a key process in cell division.

28. (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with promising preclinical antitumor activity, particularly in combination with the EGFR inhibitor osimertinib. It features a 3-methoxy-1-methyl-pyrazol-4-yl moiety.

Relevance: Although structurally different from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, AZD4205 highlights the importance of substituted pyrazole rings in developing kinase inhibitors for cancer therapy.

29. (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound, characterized by X-ray crystallography and DFT studies, demonstrates the impact of substituents on the pyrazole ring on its conformation and intermolecular interactions.

Relevance: Sharing the pyrazole core with 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, this compound underscores the significance of substituent modifications in influencing molecular properties and potential biological activity.

30. [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones

Compound Description: This series of compounds, synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, incorporates arylthio/sulfinyl/sulfonyl groups at the 5-position of the pyrazole ring. Some derivatives exhibited promising herbicidal and insecticidal activities.

Relevance: While structurally distinct from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds highlight the versatility of modifying the pyrazole scaffold for developing bioactive molecules with potential agricultural applications.

31. 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex

Compound Description: This asymmetric ligand and its ZnCl2 complex display interesting phase behavior and fluorescent properties. The complex exhibits a crystal-to-crystal phase transition and becomes a birefringent fluid at high temperatures.

Relevance: Like 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds highlight the structural diversity and potential applications of pyrazole-containing compounds beyond kinase inhibition.

32. 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts

Compound Description: HANTP and its salts are energetic materials with potential applications as primary and secondary explosives. They possess high thermal stabilities, densities, and positive heats of formation, with some exceeding the performance of HMX.

Relevance: Although structurally different from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds demonstrate the versatility of pyrazole-based structures in various energetic materials applications.

33. 1-(4-arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1H-pyrazol]-5-ols

Compound Description: This series of bipyrazole derivatives exhibited promising antifungal activity, with compounds 7a and 7e displaying superior inhibition against Aspergillus niger compared to fluconazole.

Relevance: Sharing the pyrazole ring system with 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these bipyrazoles demonstrate the value of exploring diverse pyrazole-containing scaffolds for developing antifungal agents.

34. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide

Compound Description: This compound, also known as [11C]MG2-1812, serves as a positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. It exhibits high potency and selectivity for mGlu2.

Relevance: While structurally different from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, this compound demonstrates the use of the pyrazole moiety in developing PET ligands for studying neurological processes.

35. 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description: These derivatives are selective TYK2 inhibitors with potential for treating inflammatory bowel disease (IBD). They demonstrate good functional potency in the JAK/STAT signaling pathway and efficacy in a dextran sulfate sodium colitis model.

Relevance: Although structurally different from 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, these compounds highlight the importance of pyrazole-containing scaffolds in developing kinase inhibitors for treating immune-mediated diseases.

36. 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

Compound Description: These compounds, synthesized via a microwave-assisted Vilsmeier reaction, combine pyranochromenone and pyrazoline moieties. Some derivatives showed good in vitro antibacterial and antifungal activities.

Properties

CAS Number

1249188-41-7

Product Name

1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

IUPAC Name

2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-7(8-5-12-13(2)6-8)14-9(10)3-4-11-14/h3-7H,10H2,1-2H3

InChI Key

QAUANSFNIKGXQE-UHFFFAOYSA-N

SMILES

CC(C1=CN(N=C1)C)N2C(=CC=N2)N

Canonical SMILES

CC(C1=CN(N=C1)C)N2C(=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.